2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16514281
InChI: InChI=1S/C9H8BrF2NO3.ClH/c10-7-6(14)2-4(11)3(8(7)12)1-5(13)9(15)16;/h2,5,14H,1,13H2,(H,15,16);1H
SMILES:
Molecular Formula: C9H9BrClF2NO3
Molecular Weight: 332.52 g/mol

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC16514281

Molecular Formula: C9H9BrClF2NO3

Molecular Weight: 332.52 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride -

Specification

Molecular Formula C9H9BrClF2NO3
Molecular Weight 332.52 g/mol
IUPAC Name 2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H8BrF2NO3.ClH/c10-7-6(14)2-4(11)3(8(7)12)1-5(13)9(15)16;/h2,5,14H,1,13H2,(H,15,16);1H
Standard InChI Key RLLOKMFDLATZCT-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)Br)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride features a central propanoic acid backbone substituted at the β-position with a multifunctional aromatic ring. Key structural elements include:

  • A 3-bromo-2,6-difluoro-4-hydroxyphenyl group, which introduces steric and electronic effects critical for molecular recognition.

  • An amino group at the α-position, enabling participation in peptide bond formation or acid-base interactions.

  • A hydrochloride salt formulation, enhancing solubility for experimental applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉BrClF₂NO₃
Molecular Weight332.52 g/mol
CAS NumberNot publicly disclosed
SolubilityResearch-grade solutions in DMSO
Storage Conditions2–8°C, protected from moisture

The presence of halogens (bromine, fluorine) and a hydroxyl group on the aromatic ring confers distinct polarity and hydrogen-bonding capabilities, which influence its solubility and stability .

Synthesis and Manufacturing

The synthesis of this compound employs advanced organic methodologies, with the Suzuki–Miyaura coupling serving as a cornerstone reaction for introducing halogenated aryl groups. A representative synthetic pathway involves:

  • Functionalization of the Aromatic Ring: Bromine and fluorine substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation.

  • Coupling to the Amino Acid Backbone: Palladium-catalyzed cross-coupling links the halogenated aryl group to the β-carbon of the propanoic acid framework.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid yields the final product, enhancing crystallinity and handling stability .

Key Challenges:

  • Regioselectivity: Precise control over halogen placement is critical to avoid byproducts.

  • Purification: Chromatographic techniques are required to isolate the target compound due to structural similarities with intermediates .

Biological Activity and Mechanism of Action

While direct pharmacological data for this compound remain limited, structural analogs provide insights into its potential mechanisms:

  • Enzyme Inhibition: Halogenated tyrosine derivatives often act as competitive inhibitors for enzymes such as tyrosine hydroxylase or phenylalanine ammonia-lyase .

  • Receptor Modulation: The bromine and fluorine substituents may enhance binding affinity to G-protein-coupled receptors (GPCRs) involved in signal transduction .

  • Antimicrobial Potential: Halogenated aromatic compounds frequently exhibit activity against bacterial and fungal pathogens, likely through disruption of cell wall synthesis .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

This compound serves as a building block for synthesizing kinase inhibitors and antimicrobial agents. Its halogenated aryl group mimics natural substrates, enabling the development of targeted therapies .

Agrochemical Development

Incorporated into herbicides, the compound’s fluorine atoms enhance lipid solubility, promoting foliar absorption and systemic activity .

Table 2: Comparative Analysis of Halogenated Amino Acid Derivatives

CompoundMolecular FormulaKey Applications
2-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acidC₉H₁₀BrNO₃Enzyme inhibition studies
(S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidC₉H₉Cl₂NO₃Antimicrobial research
3-Bromo-DL-phenylalanineC₉H₁₀BrNO₂GPCR ligand development

Future Research Directions

  • Pharmacokinetic Profiling: Studies to assess absorption, distribution, and metabolism in model organisms.

  • Structure-Activity Relationships (SAR): Systematic modification of halogen positions to optimize bioactivity.

  • Scale-Up Synthesis: Development of cost-effective manufacturing processes for industrial applications .

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